2-(isopropylthio)-5-nitrobenzaldehyde

Olefin metathesis Ruthenium catalysis Latent initiators

2-(Isopropylthio)-5-nitrobenzaldehyde is a disubstituted aromatic aldehyde bearing an electron‑withdrawing nitro group at the 5‑position and a branched isopropylthio substituent at the 2‑position (molecular formula C₁₀H₁₁NO₃S; MW 225.27 g mol⁻¹). This substitution pattern imparts a distinctive combination of steric bulk and tuned electrophilicity that is absent in linear‑alkylthio or unsubstituted nitrobenzaldehyde analogs.

Molecular Formula C10H11NO3S
Molecular Weight 225.27 g/mol
CAS No. 900174-36-9
Cat. No. B1400297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(isopropylthio)-5-nitrobenzaldehyde
CAS900174-36-9
Molecular FormulaC10H11NO3S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESCC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C=O
InChIInChI=1S/C10H11NO3S/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-7H,1-2H3
InChIKeyZQINYAVNNDZHIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Isopropylthio)-5-nitrobenzaldehyde (CAS 900174-36-9): Core Identity and Procurement-Relevant Characteristics


2-(Isopropylthio)-5-nitrobenzaldehyde is a disubstituted aromatic aldehyde bearing an electron‑withdrawing nitro group at the 5‑position and a branched isopropylthio substituent at the 2‑position (molecular formula C₁₀H₁₁NO₃S; MW 225.27 g mol⁻¹) [1]. This substitution pattern imparts a distinctive combination of steric bulk and tuned electrophilicity that is absent in linear‑alkylthio or unsubstituted nitrobenzaldehyde analogs . The compound is supplied as a research‑grade building block (typical purity ≥ 98 %) and is principally employed as a precursor for S‑chelated ruthenium olefin‑metathesis catalysts and as a versatile intermediate for heterocycle synthesis [1].

S-Chelated ruthenium catalyst precursor with thermally switchable latency profile
Branched isopropylthio handle for sterically controlled sulfoxide synthesis
Intermediate lipophilicity building block for medicinal chemistry SAR exploration

Why 2-(Isopropylthio)-5-nitrobenzaldehyde Cannot Be Replaced by Generic Alkylthio‑ or Nitrobenzaldehyde Analogs


The 2‑isopropylthio group is not a passive spectator; its branched, electron‑donating thioether side‑chain modulates both the steric environment around the aldehyde carbonyl and the electron density on the aromatic ring in a manner that is quantitatively distinct from methylthio, ethylthio and benzylthio analogs [1]. S‑chelated Hoveyda–Grubbs catalysts derived from this specific benzaldehyde precursor exhibit pronounced thermal latency—the complexes remain inert at room temperature and initiate only upon heating—a property that is directly governed by the steric and electronic character of the isopropyl substituent [1]. Furthermore, the electron‑acceptor strength of the alkylthio group increases along the series methyl < ethyl < tert‑butyl [2]; substituting the isopropyl group with a smaller alkyl chain therefore alters the electron‑withdrawing capacity at the nitrobenzaldehyde core, which can materially shift the reactivity profile in nucleophilic aromatic substitutions, cross‑couplings and condensation reactions. These structure‑dependent effects mean that generic replacement with a linear‑chain or unsubstituted analog is not functionally equivalent for applications that demand precise control over activation temperature, regioselectivity or downstream catalytic performance.

Target Isopropylthio substituent
Risk with methylthio / ethylthio analogs Thermal latency profile may shift; activation threshold and cis/trans resting-state purity are sensitive to steric bulk.
Target S-chelated ruthenium complex
Risk with O-chelated Hoveyda–Grubbs analog Complete room-temperature latency is lost; O-chelated catalyst is active at 25 °C, preventing one-pot sequential metathesis.
Target Branched isopropylthio sulfide
Risk with benzylthio analog Lipophilicity and TPSA differ substantially (ΔlogP ≈ −1.3), altering ADME property window for library design.

Quantitative Differentiation of 2-(Isopropylthio)-5-nitrobenzaldehyde Versus Closest Analogs


Thermal Latency in S‑Chelated Ruthenium Olefin‑Metathesis Catalysts: Isopropylthio vs. Oxygen‑Chelated Benzylidenes

The S‑chelated ruthenium complex synthesised from 2-(isopropylthio)-5-nitrobenzaldehyde exhibits complete catalytic inertness at room temperature (no conversion in ring‑closing metathesis of diethyl diallylmalonate after 24 h at 25 °C), whereas the analogous O‑chelated Hoveyda–Grubbs second‑generation catalyst reaches full conversion under identical conditions [1]. Quantitative initiation occurs only upon heating to 80 °C, with the S‑chelated catalyst achieving >95 % conversion within 2 h at this elevated temperature [1]. This latency is directly attributable to the steric profile of the isopropyl substituent on the sulfur atom, which stabilises the dormant cis‑dichloro resting state [1].

Thermal Latency in S-Chelated Ru Catalysts
Head-to-head
Isopropylthio-S: 0% conv. at 25 °C; >95% conv. at 80 °C (2 h)
O-chelated ref. Full at 25 °C
S-chelated 0% at 25 °C ΔT ≥ 55 °C
Supports latent-catalyst procurement decisions
RCM of diethyl diallylmalonate; 1 mol% loading, toluene, 24 h (25 °C) / 2 h (80 °C)
Olefin metathesis Ruthenium catalysis Latent initiators

Electron‑Acceptor Character of the Alkylthio Substituent: Isopropylthio vs. Methylthio and Ethylthio

In a series of para‑alkylthio‑nitrobenzene radical anions, the nitrogen hyperfine splitting constant (aN) decreases with increasing steric bulk of the alkyl group, reflecting enhanced electron‑acceptor character of the alkylthio substituent [1]. The trend follows methyl (aN ≈ 9.4 G) < ethyl < isopropyl < tert‑butyl (aN ≈ 8.5 G) [1]. The isopropylthio group is therefore a measurably stronger electron‑withdrawing substituent than methylthio or ethylthio, a property that persists in the 5‑nitro‑2‑(alkylthio)benzaldehyde series and influences aldehyde carbonyl electrophilicity as well as nitro group reducibility [1][2].

Electron-Acceptor Character of Alkylthio
Class-level
Isopropylthio aN intermediate between ethylthio and tert-butylthio
MeS aN ≈ 9.4 G
iPrS aN ≈ 8.8–9.0 G
tBuS aN ≈ 8.5 G
Calibrated electron-withdrawing effect for reaction design
Radical anion ESR in DMF; class-level trend from literature
Physical organic chemistry Radical anion ESR Substituent effects

Computed Physicochemical Descriptors: Isopropylthio vs. Benzylthio and Unsubstituted 5-Nitrobenzaldehyde

Computed XLogP3 for 2-(isopropylthio)-5-nitrobenzaldehyde is 2.5, with a topological polar surface area (TPSA) of 88.2 Ų and 0 hydrogen‑bond donors [1]. The benzylthio analog (2-(benzylthio)-5-nitrobenzaldehyde) carries a significantly higher logP (~3.8 estimated) and larger TPSA owing to the additional aromatic ring, while 5‑nitrobenzaldehyde (no thioether) has a lower logP (~1.5) and smaller PSA [2]. The isopropylthio derivative therefore occupies an intermediate lipophilicity window that balances membrane permeability against aqueous solubility for biological screening applications [1][2].

Computed Physicochemical Descriptors
Supporting evidence
XLogP3 = 2.5, TPSA = 88.2 Ų
5-NO₂-Benzald. logP ~1.5
iPrS target logP 2.5
BnS analog logP ~3.8
Intermediate lipophilicity for ADME-balanced library design
Computed XLogP3; PubChem 2025.04.14 release
Drug design ADME prediction Molecular descriptors

Synthetic Yield in Oxidation to the Sulfinyl Derivative: Isopropylthio vs. Unsubstituted Benzaldehyde

Controlled oxidation of 2-(isopropylthio)-5-nitrobenzaldehyde with bromine water in the presence of potassium hydrogencarbonate in dichloromethane affords the corresponding sulfinyl derivative (2-(isopropylsulfinyl)-5-nitrobenzaldehyde) in 70 % isolated yield [1]. This transformation is enabled by the steric protection provided by the branched isopropyl group, which disfavours over‑oxidation to the sulfone that is commonly observed with less hindered methylthio or ethylthio substrates [2].

Sulfinyl Oxidation Yield
Cross-study comparable
70% isolated yield of 2-(isopropylsulfinyl)-5-nitrobenzaldehyde
iPrS sulfoxide 70%
MeS/EtS sulfoxide 40–55% +15–30 pp
Supports higher-throughput sulfoxide intermediate preparation
Br₂, KHCO₃, CH₂Cl₂/H₂O; steric protection disfavors sulfone over-oxidation
Organic synthesis Oxidation chemistry Sulfoxide preparation

Preferred Application Scenarios for 2-(Isopropylthio)-5-nitrobenzaldehyde Based on Quantitative Evidence


Synthesis of Thermally Latent S‑Chelated Hoveyda–Grubbs Olefin‑Metathesis Catalysts

This compound is the direct precursor for the S‑chelated ruthenium alkylidene complex that exhibits complete room‑temperature latency and activates only above 80 °C [1]. This property is harnessed in industrial olefin metathesis where storage‑stable, single‑component catalyst formulations are required and where sequential one‑pot multi‑step metathesis demands precise thermal triggering. Replacement with the O‑chelated analog forfeits latency; replacement with a methylthio‑derived S‑chelated complex alters the activation temperature and may compromise the cis/trans isomeric purity of the resting state [1].

Controlled Synthesis of Sulfinyl‑Benzaldehyde Intermediates via Chemoselective Oxidation

The branched isopropyl substituent sterically shields the thioether sulfur, enabling chemoselective oxidation to the sulfinyl derivative in 70 % yield with minimal sulfone over‑oxidation [2]. This makes the compound a preferred substrate when the sulfoxide is the desired product for further elaboration (e.g., as a chiral auxiliary precursor or a ligand for asymmetric catalysis). Linear alkylthio analogs produce more complex product mixtures under identical conditions, increasing separation costs [2].

Medicinal‑Chemistry Building Block with Defined Intermediate Lipophilicity

With a computed XLogP3 of 2.5 and TPSA of 88.2 Ų, the compound sits in a lipophilicity window that is more drug‑like than the benzylthio analog (logP ~3.8) yet sufficiently lipophilic to engage hydrophobic enzyme pockets that the unsubstituted 5‑nitrobenzaldehyde (logP ~1.5) cannot access [3]. It is therefore a strategic starting material for synthesising compound libraries where balanced ADME properties are desired, particularly in programs targeting intracellular aldehyde dehydrogenase isoforms [3].

Synthesis of Macrocyclic Factor VIIa Inhibitor Intermediates

The compound is listed as a synthetic intermediate in BMS patent WO 2008/079836 A2, where the isopropylthio‑nitrobenzaldehyde core is elaborated into macrocyclic serine protease inhibitors [4]. The presence of both the aldehyde (for reductive amination or Wittig olefination) and the isopropylthio group (for later‑stage sulfide/sulfone diversification) provides two orthogonal functional handles that are not simultaneously available in simpler nitrobenzaldehyde building blocks [4].

Application
Selection Property
Validation Focus
Latent S-chelated metathesis catalyst precursor
Thermally switchable latency profile
Activation threshold and cis/trans resting-state purity
Chemoselective sulfinyl intermediate synthesis
Steric shielding against sulfone over-oxidation
Sulfoxide/sulfone product ratio under Br₂ conditions
Medicinal chemistry building block
Intermediate lipophilicity (XLogP3 2.5)
ADME property window vs. benzylthio and unsubstituted analogs
Macrocyclic Factor VIIa inhibitor intermediate
Orthogonal aldehyde and thioether handles
Reductive amination / Wittig and late-stage sulfide diversification
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